molecular formula C24H24N4O3 B2433015 N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941938-45-0

N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide

Cat. No.: B2433015
CAS No.: 941938-45-0
M. Wt: 416.481
InChI Key: HVLHLQIGTUKGGM-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a high-purity chemical compound offered for research purposes. This synthetic molecule features a pyrazolo[1,5-a]pyrazin core structure, a scaffold of significant interest in medicinal chemistry. Compounds based on the pyrazolo[1,5-a]pyrimidine and related heterocyclic systems have been investigated as potential therapeutic agents and biological probes. Specifically, such structures have been studied as inhibitors of various kinases, including PDK1 and FGFR3, which are implicated in cancer cell signaling and proliferation . Additionally, structurally similar pyrazolopyrimidines have been developed as ligands for the peripheral benzodiazepine receptor (PBR), also known as translocator protein (TSPO), and used in imaging neuroinflammation . The specific research applications for this compound require further investigation by qualified researchers. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct appropriate safety evaluations and handle the material in accordance with all applicable local and national regulations.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-4-31-19-9-7-18(8-10-19)21-14-22-24(30)27(11-12-28(22)26-21)15-23(29)25-20-13-16(2)5-6-17(20)3/h5-13,21-22,26H,4,14-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTGYYFZNOPKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. Its molecular formula is C28H29N3O3SC_{28}H_{29}N_3O_3S, and it features a complex structure that includes a dimethylphenyl group, an ethoxyphenyl moiety, and a pyrazolo[1,5-a]pyrazin core.

The biological activity of this compound is primarily attributed to its structural components. Pyrazole derivatives have been shown to interact with various biological targets, including:

  • Enzyme Inhibition : Many pyrazoles inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : They may act as antagonists or agonists at specific receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Some studies indicate that pyrazole derivatives possess antioxidant properties that can protect cells from oxidative stress.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated the compound's ability to induce apoptosis and inhibit cell proliferation.
  • Synergistic Effects : When combined with traditional chemotherapeutics like doxorubicin, the compound enhances cytotoxicity against resistant cancer cell lines.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

  • In Vivo Models : Animal models of inflammation have shown that the compound reduces markers such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects against both bacterial and fungal strains. The compound's efficacy varies depending on the specific microorganisms tested.

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Demonstrated antioxidant and antimicrobial activity of related pyrazole compounds through DPPH radical scavenging assays.
Goulioukina et al. (2016)Investigated the anticancer effects of pyrazole derivatives in breast cancer cell lines; noted significant cytotoxicity in combination therapies.
Recent Review on PyrazolesSummarized various pharmacological activities of pyrazole derivatives, emphasizing their potential in drug development for cancer and inflammatory diseases.

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